molecular formula C16H15ClF3N3O4 B15008235 methyl 2-(4-chlorophenyl)-6-(morpholin-4-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate

methyl 2-(4-chlorophenyl)-6-(morpholin-4-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate

Cat. No.: B15008235
M. Wt: 405.75 g/mol
InChI Key: AKOIHZGGBPWEKS-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenyl)-6-(morpholin-4-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of methyl 2-(4-chlorophenyl)-6-(morpholin-4-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate involves multiple steps, including the formation of the oxadiazine ring and the introduction of the trifluoromethyl group. The reaction conditions typically require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound.

Chemical Reactions Analysis

Methyl 2-(4-chlorophenyl)-6-(morpholin-4-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on biological systems. In medicine, it could be investigated for its potential therapeutic properties. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 2-(4-chlorophenyl)-6-(morpholin-4-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Methyl 2-(4-chlorophenyl)-6-(morpholin-4-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate can be compared with other similar compounds, such as other oxadiazine derivatives. These comparisons highlight the unique structural features and properties of the compound, which may contribute to its distinct applications and effects. Similar compounds include other trifluoromethyl-substituted oxadiazines and morpholine-containing molecules.

Properties

Molecular Formula

C16H15ClF3N3O4

Molecular Weight

405.75 g/mol

IUPAC Name

methyl 2-(4-chlorophenyl)-6-morpholin-4-yl-4-(trifluoromethyl)-1,3,5-oxadiazine-4-carboxylate

InChI

InChI=1S/C16H15ClF3N3O4/c1-25-13(24)15(16(18,19)20)21-12(10-2-4-11(17)5-3-10)27-14(22-15)23-6-8-26-9-7-23/h2-5H,6-9H2,1H3

InChI Key

AKOIHZGGBPWEKS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(N=C(OC(=N1)N2CCOCC2)C3=CC=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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